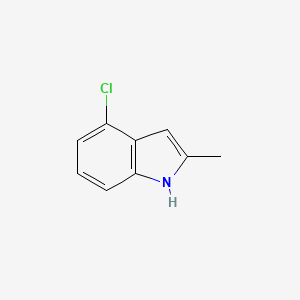

4-Chloro-2-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFKJCJIJXBWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618342 | |

| Record name | 4-Chloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6127-16-8 | |

| Record name | 4-Chloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Chloro-2-methyl-1H-indole

Foreword for the Modern Researcher

This guide is structured from a Senior Application Scientist's perspective, moving beyond a simple recitation of data. It is designed to provide a deep, practical understanding of why specific spectroscopic techniques are chosen, how to interpret the resulting data with confidence, and how each piece of the spectroscopic puzzle interlocks to provide an unambiguous structural confirmation of 4-Chloro-2-methyl-1H-indole. We will explore the core techniques—NMR, IR, UV-Vis, and Mass Spectrometry—not as isolated measurements, but as a holistic, self-validating analytical workflow.

The Molecular Subject: Structure and Predicted Spectral Features

Before delving into experimental data, a foundational analysis of the target molecule is essential. This predictive approach allows us to form hypotheses that we will then confirm or refute with empirical evidence.

Molecular Formula: C₉H₈ClN[1] Molecular Weight: 165.62 g/mol [1]

The structure consists of a bicyclic indole ring system with a chloro group at position 4 of the benzene ring and a methyl group at position 2 of the pyrrole ring.

Key Structural Features for Spectroscopic Analysis:

-

Indole N-H: A secondary amine proton, expected to be a broad singlet in ¹H NMR and a distinct stretch in IR.

-

Aromatic Ring: Three adjacent protons (H5, H6, H7) on the benzene portion, which will exhibit characteristic splitting patterns in ¹H NMR. The electron-withdrawing chloro group at C4 will influence their chemical shifts.

-

Pyrrole Ring: A single proton (H3) on the pyrrole ring, expected to be a singlet or a narrow quartet due to coupling with the C2-methyl group.

-

Methyl Group (C2-CH₃): A sharp singlet or doublet in ¹H NMR, providing a clear signature.

-

C-Cl Bond: Expected to show a characteristic vibration in the fingerprint region of the IR spectrum.

-

Conjugated π-System: The entire indole ring is a chromophore, which will result in distinct absorption bands in the UV-Vis spectrum.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.

The Rationale Behind the NMR Experiment

The primary goal of NMR analysis is to confirm the isomeric purity of the compound. The presence of a chloro group at C4, rather than C5, C6, or C7, creates a unique electronic environment for the aromatic protons, resulting in a predictable set of chemical shifts and coupling constants. Deuterated chloroform (CDCl₃) is a common and effective solvent for indole derivatives, offering good solubility and a clean spectral window.[2] Tetramethylsilane (TMS) is used as the internal standard for universal referencing.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.[3]

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Utilize the same sample and spectrometer settings.

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

Employ a sufficient number of scans (~1024 or more) to achieve an adequate signal-to-noise ratio.

-

Data Interpretation and Expected Chemical Shifts

The following tables summarize the expected spectral data based on the known effects of substituents on the indole ring, drawing comparisons from closely related analogs.[2][4]

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | br s | 1H | N-H (H1) | The indole N-H proton is typically broad and downfield; its position is solvent and concentration-dependent.[4] |

| ~7.15 | d | 1H | H7 | H7 is ortho to the electron-donating nitrogen, but influenced by the adjacent chloro-substituted ring. |

| ~7.05 | t | 1H | H6 | H6 is a triplet due to coupling with both H5 and H7. |

| ~6.95 | d | 1H | H5 | H5 is ortho to the electron-withdrawing Cl group, potentially shifting it slightly downfield. |

| ~6.20 | s or q | 1H | H3 | This proton on the pyrrole ring is typically a singlet or may show small coupling to the methyl group. |

| ~2.40 | s | 3H | C2-CH₃ | The methyl group at C2 gives a characteristic singlet in the aliphatic region. |

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~137.0 | C2 | The carbon bearing the methyl group. |

| ~135.5 | C7a | Bridgehead carbon adjacent to the nitrogen.[4] |

| ~128.0 | C4 | Carbon directly attached to the electron-withdrawing chlorine atom, significantly shifted.[4] |

| ~124.5 | C3a | Bridgehead carbon adjacent to the chloro-substituted carbon. |

| ~122.0 | C6 | Aromatic CH carbon. |

| ~120.5 | C5 | Aromatic CH carbon. |

| ~109.0 | C7 | Aromatic CH carbon shielded by the adjacent nitrogen atom. |

| ~100.0 | C3 | Pyrrole ring carbon, highly shielded.[4] |

| ~13.5 | C2-CH₃ | The methyl carbon, appearing in the far upfield region. |

Visualization of NMR Workflow

Caption: Standard workflow for NMR-based structural elucidation.

Section 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. Its power lies in identifying the characteristic vibrations of specific bonds within the molecule.

The Rationale Behind the IR Experiment

For this compound, the IR spectrum serves as a crucial quality control check. We are specifically looking for the N-H stretch of the indole ring, the C-H stretches of the aromatic and methyl groups, the C=C stretches of the aromatic system, and the C-Cl stretch. The absence of other significant peaks (like a carbonyl C=O) confirms the purity of the sample. An Attenuated Total Reflectance (ATR) setup is often preferred as it requires minimal sample preparation.[5]

Experimental Protocol: FTIR-ATR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum over a range of 4000–600 cm⁻¹, co-adding 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction on the resulting spectrum.

Data Interpretation and Expected Vibrational Frequencies

The expected IR absorptions are based on data from analogous indole and chloro-aromatic compounds.[6][7]

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400 | Medium, Sharp | N-H Stretch | Characteristic of the indole N-H bond. |

| 3100–3000 | Medium | Aromatic C-H Stretch | Vibrations from the C-H bonds on the benzene and pyrrole rings. |

| 2950–2850 | Weak | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| ~1600, ~1470 | Medium-Strong | C=C Ring Stretch | Aromatic ring stretching vibrations. |

| ~750 | Strong | C-Cl Stretch | The carbon-chlorine bond vibration typically appears in the fingerprint region. |

Section 3: UV-Visible Spectroscopy – The Electronic Signature

UV-Vis spectroscopy provides insight into the electronic structure of the molecule by probing the π-electron system.

The Rationale Behind the UV-Vis Experiment

The conjugated indole ring system is an excellent chromophore. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern. Methanol is a suitable solvent as it is transparent in the relevant UV region and effectively solvates indole derivatives.[8] This technique is particularly useful for quantitative analysis and for confirming the integrity of the conjugated system.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in methanol of a known concentration (e.g., 1 mg/mL).

-

Dilution: Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution using methanol.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Use methanol as the blank reference.

-

Scan the sample from 400 nm down to 200 nm.

-

Data Interpretation and Expected Absorptions

The UV-Vis spectrum of 2-methyl-1H-indole shows characteristic absorption bands around 220 nm and 270-280 nm.[8] The presence of the chloro substituent on the benzene ring is expected to cause a slight bathochromic (red) shift in these absorptions.

Table 4: Expected UV-Vis Absorption Maxima (in Methanol)

| Expected λ_max (nm) | Transition Type | Chromophore |

| ~225 | π → π | Benzenoid band |

| ~280 | π → π | Indole π-system |

Section 4: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper

Mass spectrometry provides the definitive molecular weight and offers valuable structural information through the analysis of fragmentation patterns.

The Rationale Behind the MS Experiment

The primary purpose is to confirm the molecular weight of 165.62 g/mol . Electron Ionization (EI) is a robust technique for small, relatively stable molecules like this, and it typically induces reproducible fragmentation. A key feature to look for is the isotopic pattern of the chlorine atom: the molecular ion peak (M⁺) should be accompanied by an (M+2)⁺ peak with approximately one-third the intensity, which is a definitive signature for a monochlorinated compound.

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (~100 µg/mL).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Separation:

-

Injector Temperature: 250°C.

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

-

-

MS Detection:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan from m/z 40 to 400.

-

Data Interpretation and Expected Fragmentation

Table 5: Expected Mass Spectrometry Data (EI)

| m/z Value | Assignment | Rationale |

| 165/167 | [M]⁺ (Molecular Ion) | The parent ion. The 3:1 intensity ratio of 165:167 confirms the presence of one chlorine atom. |

| 150/152 | [M - CH₃]⁺ | Loss of the methyl group from the molecular ion is a common fragmentation pathway. |

| 130 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 115 | [M - CH₃ - Cl]⁺ | Subsequent loss of the chlorine atom after the initial loss of the methyl group. |

Visualization of MS Fragmentation Logic

Caption: Plausible EI fragmentation pathway for the title compound.

Section 5: Integrated Analysis – A Unified Structural Conclusion

No single technique provides the complete picture. True analytical confidence comes from the convergence of all spectroscopic data, where each result supports and validates the others.

Table 6: Summary of Spectroscopic Evidence

| Technique | Key Finding | Confirms |

| ¹H NMR | Specific aromatic splitting, N-H, and CH₃ signals. | 4-Chloro, 2-methyl substitution pattern and overall proton count. |

| ¹³C NMR | 9 distinct carbon signals, including a C-Cl signal. | Unique carbon skeleton and confirms the number of non-equivalent carbons. |

| IR | N-H stretch (~3400 cm⁻¹), C-Cl stretch (~750 cm⁻¹). | Presence of key functional groups (indole N-H, C-Cl bond). |

| UV-Vis | Absorptions at ~225 nm and ~280 nm. | Integrity of the conjugated indole chromophore. |

| MS | Molecular ion at m/z 165/167 in a ~3:1 ratio. | Correct molecular weight and confirms the presence of one chlorine atom. |

This integrated approach provides a robust, self-validating system. The molecular weight from MS is confirmed by the proton and carbon counts in NMR. The functional groups identified by IR are consistent with the structural fragments deduced from NMR and MS. The UV-Vis data affirms the electronic nature of the structure pieced together by the other techniques.

Caption: Interconnectivity of spectroscopic data for structural proof.

References

- 1. CAS 6127-16-8 | this compound - Synblock [synblock.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 4. benchchem.com [benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Indole-3-acetic acid, 4-chloro-2-methyl- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 1H-Indole, 2-methyl- [webbook.nist.gov]

Physical and chemical properties of 4-Chloro-2-methyl-1H-indole

An In-Depth Technical Guide to 4-Chloro-2-methyl-1H-indole

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds and approved pharmaceuticals.[1][2] This document provides an in-depth exploration of the physical, chemical, and spectroscopic properties of the 4-chloro-2-methyl substituted variant, offering field-proven insights into its synthesis, reactivity, and applications.

Molecular Structure and Core Physicochemical Properties

This compound (CAS No: 6127-16-8) is a substituted indole derivative. The core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring.[2] The strategic placement of a chloro group at the 4-position and a methyl group at the 2-position significantly influences its electronic properties, reactivity, and biological activity compared to the parent indole.

Chemical Structure

The structure of this compound is depicted below. The numbering of the indole ring system is standardized, with the nitrogen atom assigned position 1.

Caption: 2D Structure of this compound.

Physical and Chemical Data Summary

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 6127-16-8 | [3][4] |

| Molecular Formula | C₉H₈ClN | [3] |

| Molecular Weight | 165.62 g/mol | [3][4] |

| Boiling Point | 302.7 ± 22.0 °C at 760 mmHg | [3] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [5] |

| Physical Form | Solid |

Chemical Reactivity and Synthetic Profile

The reactivity of the indole nucleus is governed by the high electron density of the pyrrole ring, making it susceptible to electrophilic attack.[1] The substituents at the C2 and C4 positions modulate this inherent reactivity.

-

2-Methyl Group: This electron-donating group (EDG) further activates the indole ring towards electrophilic substitution. It also sterically hinders reactions at the C2 position, directing electrophiles primarily to the C3 position, which is the most common site of attack for indoles.[6]

-

4-Chloro Group: As an electron-withdrawing group (EWG) through induction but a weak donating group through resonance, the chloro substituent deactivates the benzene portion of the ring, making substitution on the carbocyclic ring less favorable than on the pyrrole ring.

Key Reactions

Electrophilic Substitution: The primary site for electrophilic attack is the C3 position due to the stability of the resulting cationic intermediate (arenium ion). Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.

Caption: Preferred site of electrophilic attack.

N-H Acidity and Alkylation: The N-H proton is weakly acidic and can be removed by a strong base. The resulting indolyl anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation.

Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for preparing indoles from a phenylhydrazine and an aldehyde or ketone.[1] While a specific protocol for this compound is proprietary, the following represents a generalized, validated procedure for a structurally similar compound, which can be adapted by a skilled chemist.

Objective: Synthesize a 2,4-substituted indole from (3-chlorophenyl)hydrazine and propanal.

Materials:

-

(3-chlorophenyl)hydrazine hydrochloride

-

Propanal

-

Ethanol

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Step-by-Step Methodology:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (3-chlorophenyl)hydrazine hydrochloride (1 equivalent) in ethanol.

-

Add propanal (1.1 equivalents) dropwise while stirring at room temperature.

-

Continue stirring for 1-2 hours until a precipitate (the hydrazone) forms.

-

Collect the crude hydrazone by vacuum filtration and wash with cold ethanol.

-

-

Cyclization (Indolization):

-

Place the dried hydrazone into a new flask.

-

Add the acid catalyst, such as polyphosphoric acid (approx. 10 times the weight of the hydrazone), to the flask.

-

Heat the mixture to 100-120°C with vigorous stirring for 1-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: The acid catalyst facilitates the[7][7]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, which is the key bond-forming step of the cyclization.[1]

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture onto crushed ice to quench the reaction.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude indole derivative using column chromatography on silica gel.

-

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following provides an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.[8]

¹H NMR (Proton NMR):

-

N-H Proton: A broad singlet typically appearing downfield (> 8.0 ppm), which can be exchanged with D₂O.

-

Aromatic Protons: Protons on the benzene ring (H5, H6, H7) will appear in the aromatic region (approx. 7.0-7.6 ppm) as multiplets or doublets, with coupling patterns dictated by their positions relative to each other.

-

C3-H Proton: A singlet or a narrow multiplet around 6.3-6.5 ppm.

-

C2-Methyl Protons: A sharp singlet around 2.4-2.6 ppm, integrating to 3 protons.

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Signals will appear between ~110 and 140 ppm. The carbon bearing the chloro group (C4) will be shifted, and its signal intensity may be affected by the quadrupole moment of the chlorine atom.

-

C2 and C3: C2, attached to the methyl group and nitrogen, will be significantly downfield. C3 will be upfield relative to other sp² carbons in the ring.

-

Methyl Carbon: A signal in the aliphatic region, typically around 10-15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.[8]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H Stretch | Indole N-H |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2850-2960 | C-H Stretch | Methyl (sp³) C-H |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| 1000-1200 | C-Cl Stretch | Aryl-Chloride |

Applications in Drug Discovery

The indole nucleus is a key pharmacophore in numerous therapeutic agents.[9] The introduction of substituents like chlorine and methyl groups can enhance metabolic stability, modulate lipophilicity, and provide specific steric and electronic interactions with biological targets.

-

Kinase Inhibition: Halogenated indoles are explored as scaffolds for kinase inhibitors in oncology.[10] The chlorine atom can form halogen bonds with protein backbones, enhancing binding affinity.

-

Antiviral and Antimicrobial Agents: Indole derivatives have shown a wide spectrum of activity against various pathogens.[11]

-

Building Block for Complex Molecules: this compound serves as a valuable intermediate for the synthesis of more complex molecules, enabling late-stage functionalization in drug development pipelines.[12] The presence of the chloro group provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. Based on available Safety Data Sheets (SDS), this compound and related compounds present several hazards.

-

Hazards: May cause skin, eye, and respiratory irritation. May be harmful if swallowed or inhaled.[5][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7]

This self-validating protocol requires that all handling and experimental procedures are conducted in compliance with institutional safety guidelines and regulations.

References

- 1. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 2. news-medical.net [news-medical.net]

- 3. CAS 6127-16-8 | this compound - Synblock [synblock.com]

- 4. aceschem.com [aceschem.com]

- 5. 6127-16-8|this compound|BLD Pharm [bldpharm.com]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

Biological activity of chlorinated indole derivatives

An In-depth Technical Guide to the Biological Activity of Chlorinated Indole Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a vast array of natural products and synthetic compounds with significant biological activities.[1] The strategic introduction of chlorine atoms onto this privileged structure can dramatically modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. These modifications often lead to enhanced potency, altered selectivity, and novel mechanisms of action. This guide provides a comprehensive exploration of the diverse biological activities of chlorinated indole derivatives, offering in-depth mechanistic insights, comparative data, and detailed experimental protocols for researchers in drug discovery and chemical biology. We will traverse their applications as anticancer, antimicrobial, and plant growth-regulating agents, grounded in authoritative research and field-proven methodologies.

The Strategic Role of Chlorination in Modulating Indole Bioactivity

Chlorine, as a halogen substituent, exerts a profound influence on the indole scaffold through a combination of steric and electronic effects. Its electron-withdrawing inductive effect and electron-donating resonance effect can alter the electron density of the indole ring system, influencing hydrogen bonding capabilities and π-π stacking interactions with biological targets. Furthermore, the lipophilic nature of chlorine can enhance membrane permeability and improve oral bioavailability, critical parameters in drug development.[2] The position of chlorination is crucial; substitution at different points on the indole ring can lead to vastly different biological outcomes, a theme that will be explored throughout this guide.[3][4]

Anticancer Activities: Targeting Cellular Proliferation and Survival

Chlorinated indoles have emerged as a powerful class of anticancer agents, acting through multiple mechanisms to disrupt tumor growth and induce cell death.[1]

Inhibition of Topoisomerases and DNA Intercalation

Certain complex chlorinated indole alkaloids function as potent inhibitors of DNA topoisomerases, enzymes critical for managing DNA topology during replication and transcription.

Rebeccamycin , a chlorinated indolocarbazole isolated from Nocardia aerocoligenes, is a well-studied example.[5][6] It acts as a DNA intercalating agent and a weak topoisomerase I inhibitor, exhibiting significant antitumor properties.[5] Its synthetic analog, Becatecarin , has advanced to clinical trials for various cancers.[5][7] The two chlorine atoms are considered crucial for its biological activity.[8]

-

Mechanism of Action: Rebeccamycin The planar indolocarbazole core of Rebeccamycin intercalates between DNA base pairs, while the sugar moiety interacts with the topoisomerase I enzyme. This dual interaction stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to double-strand breaks and apoptosis.

Figure 1: Simplified mechanism of Rebeccamycin action.

Disruption of Microtubule Dynamics

A significant class of indole derivatives exerts potent anticancer effects by interfering with microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[1] Chlorination can enhance the binding affinity of these compounds to tubulin.

-

Causality Behind Experimental Choice: The disruption of microtubule formation typically leads to cell cycle arrest in the G2/M phase. Therefore, cell cycle analysis by flow cytometry is a definitive experiment to confirm this mechanism of action. A compound that inhibits tubulin polymerization will cause a significant increase in the population of cells in the G2/M phase compared to untreated controls.[1]

Modulation of Oncogenic Signaling Pathways

Chlorinated indoles can act as inhibitors of key proteins in cancer-promoting signaling pathways.

The WNT signaling pathway is frequently dysregulated in cancers, particularly colorectal cancer. The Dishevelled (DVL) protein is a critical node in this pathway, and its PDZ domain is a key protein-protein interaction site. (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) is a small molecule inhibitor that targets the DVL PDZ domain, downregulating the WNT pathway and inhibiting tumor growth.[9] The 5-chloro-indole moiety is a key pharmacophore for this activity.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative chlorinated indole derivatives.

| Compound/Derivative | Cancer Cell Line | Activity Metric (IC₅₀/EC₅₀/GI₅₀) | Reference |

| Rebeccamycin | Mouse B16 Melanoma | IC₅₀ = 480 nM | [5] |

| Rebeccamycin | P388 Leukemia | IC₅₀ = 500 nM | [5] |

| Dionemycin (Chlorinated bis-indole) | NCI-H460 (Lung) | IC₅₀ = 3.1 µM | [8][10] |

| Dionemycin (Chlorinated bis-indole) | MDA-MB-231 (Breast) | IC₅₀ = 11.2 µM | [8][10] |

| Betulin derivative with 5-chloroindole | MIAPaCa (Pancreatic) | EC₅₀ = 2.44 µg/mL | [11] |

| Betulin derivative with 5-chloroindole | PA-1 (Ovarian) | EC₅₀ = 2.70 µg/mL | [11] |

| RS4690 (DVL Inhibitor) | HCT116 (Colon) | EC₅₀ = 7.1 µM | [9] |

| Hydroxyl-bearing bisindole with Cl | HepG2 (Liver) | IC₅₀ = 7.37-26.00 µM | [12][13] |

Antimicrobial and Antivirulence Activities

With the rise of antibiotic resistance, new therapeutic strategies are urgently needed. Chlorinated indoles have demonstrated potent activity not only by killing bacteria but also by disarming them through antivirulence mechanisms.

Inhibition of Bacterial Virulence and Biofilm Formation

Uropathogenic Escherichia coli (UPEC) is a major cause of urinary tract infections, relying on virulence factors like motility and biofilm formation to establish and maintain infection.[3][4] Simple chlorinated indoles have been shown to be highly effective at inhibiting these processes at sub-lethal concentrations.

Specifically, 4-chloroindole (4CI) , 5-chloroindole (5CI) , and 5-chloro-2-methyl indole (5CMI) significantly inhibit UPEC biofilm formation, swarming and swimming motilities, and the expression of virulence genes associated with adhesion and toxin production.[3][4] This antivirulence approach is promising as it may exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.

Inhibition of Essential Enzymatic Pathways

Indolmycin , an antibiotic produced by Streptomyces griseus, is a structural analog of tryptophan.[14][15] It contains a chlorinated indole precursor in its biosynthesis. Indolmycin is a potent and selective inhibitor of bacterial tryptophanyl-tRNA synthetase (TrpRS), the enzyme responsible for charging tRNA with tryptophan for protein synthesis.[16][17] It competitively binds to the tryptophan binding site, with an affinity for the bacterial enzyme that is thousands of times greater than for its eukaryotic counterpart, ensuring selective toxicity.[16] This high selectivity makes TrpRS an attractive target for novel antibiotic design.

Quantitative Data: Antimicrobial Activity

| Compound | Pathogen | Activity Metric (MIC) | Reference |

| 4-chloroindole (4CI) | Uropathogenic E. coli | 75 µg/mL | [3][4] |

| 5-chloroindole (5CI) | Uropathogenic E. coli | 75 µg/mL | [3][4] |

| 5-chloro 2-methyl indole (5CMI) | Uropathogenic E. coli | 75 µg/mL | [3][4] |

| 4-chloroindole (4CI) | S. aureus ATCC 6538 | 50 µg/mL | [3] |

| 4-chloroindole (4CI) | C. albicans DAY 185 | 50 µg/mL | [3] |

| Dionemycin | Methicillin-resistant S. aureus (MRSA) | 1-2 µg/mL | [8][10] |

| Indolmycin | Methicillin-resistant S. aureus (MRSA) | 0.5 µg/mL | [15] |

| Indolmycin | Helicobacter pylori | 0.016 µg/mL | [15] |

Other Notable Biological Activities

Plant Growth Regulation

Beyond medicinal applications, chlorinated indoles play a role in agriculture and plant biology. 4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, highly potent auxin found in several legume plants.[18] It demonstrates stronger activity than the canonical auxin, indole-3-acetic acid (IAA), in promoting Avena coleoptile elongation, adventitious root formation, and other growth-regulating effects.[18][19] Its esters have also been shown to have significant phytohormonal activity.[19]

Neuroprotection

The indole scaffold is present in many compounds with neuroprotective properties.[20] They often act by scavenging reactive oxygen species (ROS) and reducing oxidative stress, a key factor in neurodegenerative diseases.[20][21] Recent studies on indole derivatives have demonstrated their ability to reduce the accumulation of misfolded amyloid peptides, suggesting a therapeutic potential for diseases like Alzheimer's.[22] While research is still emerging, the favorable properties imparted by chlorination make chlorinated indole derivatives promising candidates for future investigation as neuroprotective agents.

Experimental Protocols: A Self-Validating System

The following protocols are presented to be self-validating, where the expected outcomes directly confirm the mechanistic hypothesis being tested.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if a chlorinated indole derivative induces cell cycle arrest, indicative of microtubule disruption.

-

Methodology: [1]

-

Cell Seeding: Seed 0.5 x 10⁶ cancer cells (e.g., HeLa, HCT116) per well in a 6-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Harvesting: Aspirate the media, wash cells with PBS, and harvest using trypsinization. Collect cells in a 15 mL conical tube and centrifuge at 500 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

-

Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

-

Expected Outcome & Validation: A significant increase in the percentage of cells in the G2/M phase of the cell cycle compared to the vehicle control validates the hypothesis of mitotic arrest.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of a chlorinated indole derivative that inhibits the visible growth of a target microorganism.

-

Methodology:

-

Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Prepare a standardized inoculum of the microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

-

Expected Outcome & Validation: Clear wells at and above a certain concentration, contrasted with turbid growth in the positive control well, provide a quantitative measure of antimicrobial potency.

Conclusion and Future Directions

Chlorinated indole derivatives represent a versatile and highly valuable class of bioactive molecules. Their demonstrated efficacy in oncology and infectious disease highlights the power of halogenation as a tool in medicinal chemistry to enhance potency and introduce novel mechanisms of action. The antivirulence properties of simple chloroindoles offer a particularly exciting path forward in combating antimicrobial resistance. Future research should focus on exploring structure-activity relationships (SAR) through systematic chlorination of diverse indole scaffolds, expanding investigations into their neuroprotective potential, and leveraging combinatorial biosynthesis to generate novel chlorinated indolocarbazoles. The continued exploration of this chemical space is certain to yield new therapeutic agents for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rebeccamycin - Wikipedia [en.wikipedia.org]

- 6. Rebeccamycin | C27H21Cl2N3O7 | CID 73110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of antitumor indolocarbazoles: rebeccamycin, NSC 655649, and fluoroindolocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In vitro reconstitution of indolmycin biosynthesis reveals the molecular basis of oxazolinone assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel Tryptophanyl-tRNA Synthetase Gene Confers High-Level Resistance to Indolmycin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by Indolmycin Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-2-methyl-1H-indole: A Privileged Scaffold in Modern Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus stands as a quintessential "privileged scaffold" in the realm of medicinal chemistry, forming the structural cornerstone of a vast array of natural products and synthetic molecules with profound biological activities.[1] Its unique electronic properties and versatile substitution patterns have rendered it an invaluable template for the design of novel therapeutic agents. Among the myriad of substituted indoles, the 4-Chloro-2-methyl-1H-indole core has emerged as a particularly compelling scaffold, underpinning the development of potent and selective inhibitors of critical biological targets, most notably in the field of oncology. The strategic placement of a chloro group at the 4-position and a methyl group at the 2-position imparts specific steric and electronic features that have been adeptly exploited to achieve high-affinity interactions with target proteins. This guide provides a comprehensive technical overview of the this compound scaffold, from its synthesis and characterization to its application in the discovery of targeted cancer therapeutics, with a focus on the inhibition of PIM-1 kinase.

Synthesis of the this compound Core

The construction of the this compound scaffold is most reliably achieved through the venerable Fischer Indole Synthesis. This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][3] The Japp-Klingemann reaction provides a versatile route to the requisite arylhydrazone intermediate from more readily available starting materials.[1][4]

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol details a robust and validated procedure for the laboratory-scale synthesis of this compound.

Materials:

-

4-Chlorophenylhydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Step-by-Step Procedure:

-

Formation of the Hydrazone:

-

In a 100 mL round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) in ethanol (20 mL).

-

To this solution, add acetone (0.73 mL, 10 mmol) and stir the mixture at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude 4-chlorophenylhydrazone of acetone. This intermediate is often used in the next step without further purification.

-

-

Fischer Indole Cyclization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (20 g).

-

Heat the PPA to 80-90 °C with stirring.

-

Carefully add the crude 4-chlorophenylhydrazone from the previous step to the hot PPA in small portions over 15-20 minutes, ensuring the temperature does not exceed 100 °C.

-

After the addition is complete, continue stirring the reaction mixture at 90-95 °C for 1 hour.

-

Monitor the cyclization by TLC.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to approximately 60 °C and then pour it carefully onto 100 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a solid.

-

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Characteristic signals for the aromatic protons, the indole NH proton, and the C2-methyl protons. |

| ¹³C NMR | Resonances corresponding to the nine carbon atoms of the indole scaffold. |

| IR | A characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound (C₉H₈ClN). |

The this compound Scaffold in PIM-1 Kinase Inhibition

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in regulating cell growth, survival, and proliferation.[4][5] Overexpression of PIM-1 is implicated in the progression of various cancers, making it a compelling target for the development of novel anticancer therapeutics. The this compound scaffold has been identified as a highly effective pharmacophore for the design of potent and selective PIM-1 kinase inhibitors.[6][7]

Structure-Activity Relationship (SAR) Studies

The development of this compound-based PIM-1 inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have systematically explored the impact of various substituents on the indole core on the inhibitory potency against PIM-1.

| Modification Site | Substituent | Effect on PIM-1 Inhibition | Rationale |

| N1-position | Small alkyl groups (e.g., methyl) | Generally well-tolerated or slightly beneficial | Occupies a small hydrophobic pocket. |

| C3-position | Heterocyclic rings (e.g., pyrimidine, pyridine) | Crucial for potent inhibition | Forms key hydrogen bonding interactions with the hinge region of the kinase. |

| C5-position | Hydrogen or small electron-donating groups | Generally preferred | Bulky substituents can lead to steric clashes. |

| C6-position | Hydrogen | Generally preferred | Substitution can negatively impact activity. |

Mechanism of Action and Signaling Pathway

This compound-based inhibitors typically act as ATP-competitive inhibitors of PIM-1 kinase. They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream substrates.[5] This blockade of PIM-1 activity disrupts key signaling pathways that promote cancer cell survival and proliferation.

The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and also interacts with the PI3K/Akt pathway.[4][8] Inhibition of PIM-1 by compounds featuring the this compound scaffold leads to the dephosphorylation of several key downstream targets, including the pro-apoptotic protein BAD, which promotes apoptosis. Furthermore, PIM-1 is known to phosphorylate and stabilize the c-Myc oncoprotein; therefore, its inhibition leads to decreased c-Myc levels and a reduction in cell proliferation.[8]

Caption: PIM-1 signaling pathway and its inhibition by this compound derivatives.

Experimental Protocols for Biological Evaluation

In Vitro PIM-1 Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against PIM-1 kinase.

Materials:

-

Recombinant human PIM-1 kinase

-

Biotinylated peptide substrate (e.g., Biotin-Akt1tide)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

Streptavidin-coated plates

-

Europium-labeled anti-phospho-serine/threonine antibody

-

Time-Resolved Fluorescence (TRF) reader

Step-by-Step Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Further dilute the compounds in assay buffer to the final desired concentrations.

-

-

Kinase Reaction:

-

In a 96-well plate, add the PIM-1 kinase, the biotinylated peptide substrate, and the test compound or DMSO (for control wells).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 1-2 hours.

-

-

Detection:

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the Europium-labeled anti-phospho-serine/threonine antibody and incubate.

-

After a final wash step, add an enhancement solution and read the plate on a TRF reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Anti-proliferative Assay

This protocol outlines a method to assess the ability of compounds to inhibit the growth of cancer cells.

Materials:

-

Cancer cell line known to overexpress PIM-1 (e.g., human leukemia cell line MV-4-11)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well cell culture plates

-

Luminometer

Step-by-Step Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compounds or DMSO (for control).

-

Incubate the cells for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the signal to stabilize.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition of cell growth for each compound concentration.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the data.

-

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established its importance in medicinal chemistry, particularly as a privileged core for the development of potent PIM-1 kinase inhibitors. The synthetic accessibility of this scaffold, coupled with the well-defined structure-activity relationships, provides a solid foundation for the rational design of next-generation therapeutics. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of this scaffold against other kinase targets and in different therapeutic areas holds significant promise for the discovery of novel medicines to address unmet medical needs. The continued investigation of the this compound core is poised to yield further breakthroughs in the field of drug discovery.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. PIM kinase inhibitors: an updated patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Routes of 4-Chloro-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methyl-1H-indole is a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. Its substituted indole core is a recurring motif in a wide array of pharmacologically active molecules. This technical guide provides an in-depth analysis of the principal synthetic pathways to this valuable compound, with a focus on the venerable Fischer indole synthesis and the versatile Bartoli indole synthesis. This document will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations.

Introduction: The Significance of this compound

The indole nucleus is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of a chloro group at the 4-position and a methyl group at the 2-position of the indole ring, as seen in this compound, imparts distinct physicochemical properties that can modulate biological activity, metabolic stability, and pharmacokinetic profiles. Consequently, efficient and scalable access to this building block is of paramount importance for the synthesis of novel therapeutic agents. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to confidently synthesize this compound.

Classical Synthetic Strategies: A Comparative Overview

Two of the most established and reliable methods for the synthesis of substituted indoles are the Fischer and Bartoli indole syntheses. The choice between these routes often depends on the availability of starting materials, desired scale of reaction, and tolerance of functional groups.

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | General Yields | Key Advantages | Key Disadvantages |

| Fischer Indole Synthesis | (3-Chlorophenyl)hydrazine, Acetone | Acid catalyst (e.g., H₂SO₄, ZnCl₂, PPA) | Moderate to Good | Readily available starting materials, well-established. | Harsh acidic conditions, potential for side reactions.[1] |

| Bartoli Indole Synthesis | 2-Chloro-6-nitrotoluene, Vinyl Grignard reagent | Vinylmagnesium bromide | Good to Excellent | Milder conditions, good for sterically hindered indoles.[2] | Requires ortho-substituted nitroarenes, Grignard reagent sensitivity.[3] |

The Fischer Indole Synthesis: A Deeper Dive

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of indole chemistry.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.[1]

Mechanism of the Fischer Indole Synthesis

The widely accepted mechanism proceeds through several key steps:

-

Hydrazone Formation: (3-Chlorophenyl)hydrazine reacts with acetone to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: A protonated enamine undergoes a[3][3]-sigmatropic rearrangement, a critical step that forms a new carbon-carbon bond.[1]

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

-

Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring.[1]

graph Fischer_Indole_Synthesis {

graph [rankdir="LR", splines=ortho, nodesep=0.5, label="Fischer Indole Synthesis Workflow", labelloc=t, fontsize=16, fontcolor="#202124"];

node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes

Start [label="Starting Materials\n(3-Chlorophenyl)hydrazine\nAcetone", fillcolor="#F1F3F4", fontcolor="#202124"];

Hydrazone [label="Hydrazone Formation\n(Acid Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Enamine [label="Tautomerization\nto Enamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Rearrangement [label="[3,3]-Sigmatropic\nRearrangement", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cyclization [label="Aromatization &\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"];

Elimination [label="Ammonia\nElimination", fillcolor="#34A853", fontcolor="#FFFFFF"];

Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Edges

Start -> Hydrazone;

Hydrazone -> Enamine;

Enamine -> Rearrangement;

Rearrangement -> Cyclization;

Cyclization -> Elimination;

Elimination -> Product;

}

#### **3.2. Experimental Protocol: Fischer Indole Synthesis**

This protocol provides a representative procedure for the synthesis of this compound.

**Materials:**

* (3-Chlorophenyl)hydrazine hydrochloride

* Acetone

* Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

* Ethanol

* Dichloromethane

* Saturated sodium bicarbonate solution

* Brine

* Anhydrous sodium sulfate

* Silica gel for column chromatography

**Procedure:**

1. **Hydrazone Formation:** In a round-bottom flask, dissolve (3-chlorophenyl)hydrazine hydrochloride in ethanol. Add a molar excess of acetone to the solution. Stir the mixture at room temperature for1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The hydrazone may precipitate from the solution and can be collected by filtration or the solvent can be removed under reduced pressure.

2. **Cyclization:** To the crude hydrazone, add polyphosphoric acid (or another suitable Lewis acid like zinc chloride). Heat the mixture with stirring to 100-120 °C. The reaction progress should be monitored by TLC.

3. **Work-up:** After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

4. **Extraction:** Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

5. **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

### **4. The Bartoli Indole Synthesis: A Modern Alternative**

Developed by Giuseppe Bartoli and his coworkers in1989, the Bartoli indole synthesis offers a milder and often more efficient route to substituted indoles, particularly those with substitution at the 7-position. The reaction utilizes the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.

#### **4.1. Mechanism of the Bartoli Indole Synthesis**

The mechanism of the Bartoli synthesis is distinct from the Fischer synthesis and involves the following key transformations:

1. **Initial Attack:** The vinyl Grignard reagent attacks the nitro group of the ortho-substituted nitroarene.

2. **Nitroso Intermediate:** This is followed by the elimination of a magnesium salt to form a nitrosoarene intermediate.

3. **Second Grignard Addition:** A second equivalent of the vinyl Grignard reagent adds to the nitroso group.

4. **-Sigmatropic Rearrangement:** The resulting intermediate undergoes a-sigmatropic rearrangement.

5. **Cyclization and Aromatization:** Subsequent cyclization and tautomerization, followed by reaction with a third equivalent of the Grignard reagent and an aqueous workup, leads to the formation of the indole ring.

class="dot-graph">

```dot

graph Bartoli_Indole_Synthesis {

graph [rankdir="LR", splines=ortho, nodesep=0.5, label="Bartoli Indole Synthesis Workflow", labelloc=t, fontsize=16, fontcolor="#202124"];

node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes

Start [label="Starting Materials\n2-Chloro-6-nitrotoluene\nVinyl Grignard Reagent", fillcolor="#F1F3F4", fontcolor="#202124"];

Grignard_Attack1 [label="First Grignard\nAttack on Nitro Group", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Nitroso_Intermediate [label="Formation of\nNitroso Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Grignard_Attack2 [label="Second Grignard\nAddition", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Rearrangement [label="[3,3]-Sigmatropic\nRearrangement", fillcolor="#34A853", fontcolor="#FFFFFF"];

Cyclization_Aromatization [label="Cyclization &\nAromatization", fillcolor="#34A853", fontcolor="#FFFFFF"];

Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Edges

Start -> Grignard_Attack1;

Grignard_Attack1 -> Nitroso_Intermediate;

Nitroso_Intermediate -> Grignard_Attack2;

Grignard_Attack2 -> Rearrangement;

Rearrangement -> Cyclization_Aromatization;

Cyclization_Aromatization -> Product;

}

Bartoli Indole Synthesis Workflow

Experimental Protocol: Bartoli Indole Synthesis

This protocol outlines a general procedure for the synthesis of this compound via the Bartoli reaction.

Materials:

-

2-Chloro-6-nitrotoluene

-

Vinylmagnesium bromide (solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-6-nitrotoluene in anhydrous THF.

-

Grignard Addition: Cool the solution to -40 °C in a dry ice/acetone bath. Slowly add three equivalents of vinylmagnesium bromide solution via the dropping funnel, maintaining the temperature below -30 °C.

-

Reaction: Stir the reaction mixture at -40 °C for 2-4 hours, monitoring the progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization of this compound

Proper characterization of the final product is crucial to confirm its identity and purity. The following are expected analytical data for this compound (CAS No: 6127-16-8).[4]

Technique Expected Data ¹H NMR Signals corresponding to the aromatic protons on the indole ring, a singlet for the C2-methyl group, and a broad singlet for the N-H proton. The chemical shifts and coupling constants will be characteristic of the substitution pattern. ¹³C NMR Resonances for all nine carbon atoms in the molecule, with chemical shifts indicative of their electronic environment. Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (165.62 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.[4] Infrared (IR) Spectroscopy A characteristic N-H stretching band in the region of 3400-3300 cm⁻¹, along with aromatic C-H and C=C stretching vibrations.

Conclusion

The synthesis of this compound can be effectively achieved through both classical and modern synthetic methodologies. The Fischer indole synthesis, while requiring harsh conditions, is a robust and well-understood method utilizing readily available precursors. The Bartoli indole synthesis provides a milder and often higher-yielding alternative, particularly for ortho-substituted systems. The choice of synthetic route will ultimately be guided by the specific requirements of the research, including scale, available starting materials, and desired purity. This guide provides a solid foundation for researchers to approach the synthesis of this important indole derivative with a clear understanding of the underlying principles and practical considerations.

References

An In-Depth Technical Guide on the Reactivity of the C3 Position in 4-Chloro-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with its C3 position being a primary site for functionalization.[1][2] This technical guide provides a comprehensive analysis of the reactivity of the C3 position in 4-chloro-2-methyl-1H-indole, a substituted indole with significant potential in drug discovery. We will delve into the electronic effects of the chloro and methyl substituents, explore key electrophilic substitution reactions, and provide detailed experimental protocols. This document serves as a valuable resource for scientists engaged in the synthesis and development of novel indole-based therapeutic agents.

Introduction: The Significance of the Indole C3 Position

The indole ring system is a prevalent motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[2] Its remarkable versatility stems from the electron-rich nature of the heterocyclic ring, which makes it amenable to various chemical transformations.[3] The C3 position, in particular, is the most nucleophilic and kinetically favored site for electrophilic attack.[3][4] This inherent reactivity has been extensively exploited to introduce a wide range of functional groups, leading to the discovery of potent drug candidates with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2]

The subject of this guide, this compound, presents a unique case for studying C3 reactivity. The presence of both an electron-withdrawing chloro group and an electron-donating methyl group on the indole nucleus introduces competing electronic effects that modulate the reactivity of the C3 position. Understanding these influences is paramount for designing efficient and selective synthetic strategies.

Electronic Landscape of this compound

The reactivity of the indole ring is governed by the interplay of inductive and resonance effects of its substituents.[5]

-

2-Methyl Group: The methyl group at the C2 position is an electron-donating group (EDG) through a positive inductive effect (+I). This effect increases the electron density of the pyrrole ring, thereby enhancing the nucleophilicity of the C3 position and favoring electrophilic substitution.

-

4-Chloro Group: The chloro group at the C4 position of the benzene ring exhibits a dual electronic nature. It is an electron-withdrawing group (EWG) through a negative inductive effect (-I) due to its high electronegativity. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a positive resonance effect (+R). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the benzene ring. However, the impact on the distal C3 position in the pyrrole ring is more nuanced and can influence the regioselectivity of certain reactions. Theoretical studies have shown that substituents on the indole ring can significantly affect its electronic properties.[5][6][7]

The net effect of these substituents on the C3 position of this compound is a finely tuned electronic environment that can be strategically exploited for various chemical transformations.

Key Electrophilic Substitution Reactions at the C3 Position

The electron-rich C3 position of this compound readily participates in a variety of electrophilic substitution reactions. The following sections will detail the mechanisms and experimental considerations for several synthetically important transformations.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds, including indoles.[8] This reaction typically occurs at the C3 position and provides a versatile entry point for further synthetic modifications.[8] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[8]

Mechanism:

The mechanism involves the initial formation of the Vilsmeier reagent, which then undergoes electrophilic attack by the electron-rich C3 position of the indole. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the corresponding indole-3-carboxaldehyde.

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

-

Vilsmeier Reagent Formation: Cool the DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Indole: Dissolve this compound (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out. Filter the solid, wash with cold water, and dry under vacuum. Alternatively, extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the indole), an aldehyde (typically formaldehyde), and a primary or secondary amine.[9][10] This reaction provides a straightforward route to C3-aminomethylated indoles, which are valuable intermediates in pharmaceutical synthesis.[11][12]

Mechanism:

The reaction begins with the formation of an electrophilic iminium ion from the aldehyde and the amine.[9][12] The nucleophilic C3 position of the indole then attacks the iminium ion to form the Mannich base.[9]

Diagram: Mannich Reaction Workflow

Caption: Workflow for the Mannich reaction on this compound.

Experimental Protocol: Mannich Reaction of this compound

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or a mixture of ethanol and water.

-

Addition of Reagents: Add an aqueous solution of formaldehyde (1.2 equivalents) and a secondary amine (e.g., dimethylamine hydrochloride, 1.2 equivalents) to the indole solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours to overnight. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into an ice-water mixture and basify with a concentrated solution of sodium or potassium hydroxide to a pH of 9-10.

-

Isolation: The Mannich base will typically precipitate. Filter the solid, wash thoroughly with water, and dry. If the product is an oil, extract it with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acylating agent (e.g., an acyl chloride or anhydride) and a Lewis acid catalyst.[13] For indoles, this reaction predominantly occurs at the C3 position to yield 3-acylindoles, which are important precursors for many biologically active compounds.[14]

Mechanism:

The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich C3 position of the indole ring, followed by the loss of a proton to restore aromaticity.

Diagram: Logical Relationship in Friedel-Crafts Acylation

Caption: Logical steps in the Friedel-Crafts acylation of this compound.

Experimental Protocol: Friedel-Crafts Acylation of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend the Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) in an anhydrous, inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C. Add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise to the stirred suspension. Stir for 15-30 minutes at 0 °C.

-

Addition of Indole: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Washing: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the C3 functionalization of substituted indoles, providing a comparative overview for researchers.

| Reaction | Electrophile | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Vilsmeier-Haack | POCl₃, DMF | - | DMF | 0 to 85 | 6-8 | 90-96[8] |

| Mannich | Formaldehyde, Dimethylamine | Acetic Acid | Acetic Acid | 25-50 | 12-24 | 70-90 |

| Friedel-Crafts | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to 25 | 2-6 | 80-95 |

Yields are approximate and can vary based on the specific indole substrate and reaction optimization.